1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone
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Overview
Description
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This specific compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a pyrazolone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone typically involves the following steps:
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Formation of the Pyrazolone Core: : The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
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Introduction of the Ethylsulfamoyl Group: : The ethylsulfamoyl group can be introduced via a sulfonation reaction. This involves the reaction of the pyrazolone intermediate with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the ethylsulfamoyl group, making it less potent in certain biological activities.
1-(4-Methylsulfonylphenyl)-3-methyl-5-pyrazolone: Contains a methylsulfonyl group instead of an ethylsulfamoyl group, which may alter its pharmacological profile.
Uniqueness
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone is unique due to the presence of the ethylsulfamoyl group, which enhances its solubility and potentially its biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H15N3O3S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-ethyl-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S/c1-3-13-19(17,18)11-6-4-5-10(8-11)15-12(16)7-9(2)14-15/h4-6,8,13H,3,7H2,1-2H3 |
InChI Key |
UHFWETYYONDZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)N2C(=O)CC(=N2)C |
Origin of Product |
United States |
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